molecular formula C18H23NO3S2 B6561912 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091050-62-2

5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B6561912
CAS No.: 1091050-62-2
M. Wt: 365.5 g/mol
InChI Key: QKCOWNBSZMPNNY-UHFFFAOYSA-N
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Description

5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with an ethyl group, a sulfonamide group, and a phenyloxan-4-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C15H17NO2S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2\text{S}

Research indicates that compounds containing the thiophene sulfonamide core can inhibit anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, which are often overexpressed in tumor cells. By disrupting these proteins' functions, such compounds can promote apoptosis in cancer cells.

Antitumor Properties

Recent studies have highlighted that derivatives of thiophene sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structural framework have shown sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and Bcl-2 (Ki ≈ 1 μM), demonstrating their potential as effective apoptosis inducers in tumor cells .

Case Studies

  • In vitro Studies : A study involving several thiophene sulfonamide derivatives demonstrated their ability to induce apoptosis in HL-60 leukemia cells through mitochondrial pathways. The IC50 values for these compounds were reported to be less than 10 μM, indicating potent cytotoxicity .
  • Structure-Based Design : The development of this compound was guided by structure-based virtual screening, which identified its potential as a lead compound for further optimization .

Efficacy and Optimization

The biological activity of this compound can be enhanced through chemical modifications aimed at improving its binding affinity and selectivity towards target proteins involved in apoptosis regulation.

Data Table: Biological Activity Overview

Activity Description IC50 (μM) Target Protein
CytotoxicityInduces apoptosis in HL-60 leukemia cells<10Bcl-xL, Mcl-1
Binding AffinitySub-micromolar affinity for Mcl-10.3 - 0.4Mcl-1
SelectivityPotential selective inhibitor of anti-apoptotic proteinsN/ABcl-2

Properties

IUPAC Name

5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-2-16-8-9-17(23-16)24(20,21)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-9,19H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCOWNBSZMPNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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